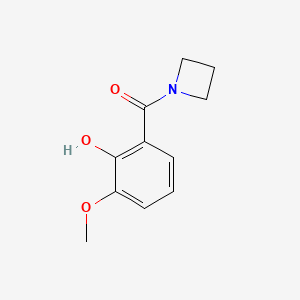
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone, also known as AHMM, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the class of azetidines and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone is not fully understood. However, it has been proposed that Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone inhibits the activity of cyclooxygenase-2 by binding to its active site. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory prostaglandins, scavenge free radicals, and induce apoptosis in cancer cells. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has also been found to inhibit the growth of cancer cells and reduce the size of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has several advantages for lab experiments. It is a relatively easy compound to synthesize and is stable under standard laboratory conditions. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has also been found to have low toxicity in vitro. However, Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has some limitations for lab experiments. It is not soluble in water and requires the use of organic solvents for experimentation. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone is also a relatively new compound, and further studies are needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone. One potential direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another potential direction is to investigate its potential as a therapeutic agent in combination with other drugs. Further studies are also needed to fully understand the mechanism of action of Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone and its potential applications in scientific research.
Conclusion:
In conclusion, Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone is a chemical compound that has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has been synthesized through a multi-step reaction process and is stable under standard laboratory conditions. Further studies are needed to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with N-bromosuccinimide in the presence of acetic acid to form 2-bromo-3-methoxybenzaldehyde. The second step involves the reaction of 2-bromo-3-methoxybenzaldehyde with ethyl glycinate hydrochloride in the presence of sodium ethoxide to form ethyl 2-(2-bromo-3-methoxyphenyl)glycinate. The final step involves the reaction of ethyl 2-(2-bromo-3-methoxyphenyl)glycinate with hydrazine hydrate in the presence of sodium acetate to form Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to scavenge free radicals and inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-9-5-2-4-8(10(9)13)11(14)12-6-3-7-12/h2,4-5,13H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMNLXVKSAPCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)


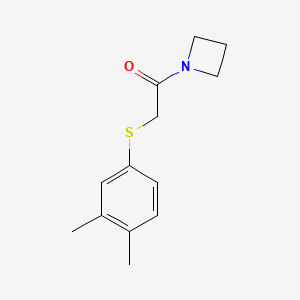

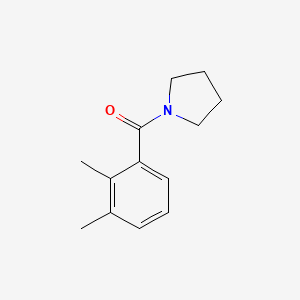
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
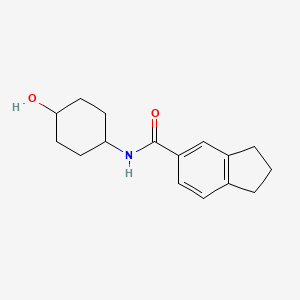
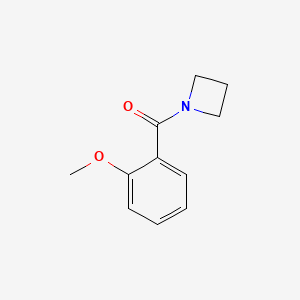


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)

